molecular formula C18H34O2 B1196449 Vaccenic acid

Vaccenic acid

Cat. No. B1196449
M. Wt: 282.5 g/mol
InChI Key: UWHZIFQPPBDJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vaccenic acid is a natural product found in Myrmekioderma rea, Mycale laevis, and other organisms with data available.

Scientific Research Applications

Endogenous Synthesis and Health Effects

Vaccenic acid is synthesized endogenously in humans and cattle through the activity of ∆9-desaturase, with vaccenic acid serving as the substrate. This process contributes to the formation of rumenic acid, which has been associated with positive health effects. The ability to enrich bovine fat with vaccenic and rumenic acids through diet is well documented, suggesting potential dietary strategies to harness these benefits (Niwińska, 2010).

Health Benefits and Risks

The health effects of vaccenic acid are complex, with some studies indicating potential benefits while others suggest risks. Epidemiological studies have hinted at a possible association between vaccenic acid intake and increased cancer risk, yet no direct relationship with heart disease, insulin resistance, or inflammation has been established. Vaccenic acid is also a dietary precursor to conjugated linoleic acid (CLA), which may confer health benefits beyond those of CLA alone (Field et al., 2009).

Influence on Fatty Acid Content in Lamb Meat

A meta-analysis exploring the effects of slaughter weight and feeding regimen on the fatty acid content in lamb meat found that certain conditions, such as lower slaughter weights and grazing, can enhance the content of CLA and vaccenic acid in the meat, while minimizing other trans fatty acids. This suggests a dietary approach to optimizing the fatty acid profile in lamb meat for human consumption (Serra et al., 2009).

Role in Ruminant Lipid Metabolism

Rumen ciliated protozoa play a significant role in the lipid metabolism of ruminants, contributing to the initial stages of biohydrogenation that produce CLA isomers. The flow of these protozoa from the rumen to the duodenum is crucial for the production of significant amounts of CLA and vaccenic acid, highlighting the importance of understanding rumen microbiology to optimize the fatty acid composition of ruminant products (Salas et al., 2012).

properties

Product Name

Vaccenic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

octadec-11-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)

InChI Key

UWHZIFQPPBDJPM-UHFFFAOYSA-N

SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

synonyms

11-octadecenoic acid
11-octadecenoic acid, (E)-isomer
trans-vaccenic acid
vaccenic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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